4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-
Description
Kinetic Isotope Effects in Cytochrome P450-Mediated Metabolic Pathways
Cytochrome P450 (CYP450) enzymes catalyze approximately 75% of drug metabolic reactions, with C-H bond cleavage often serving as the rate-limiting step in oxidative metabolism. The substitution of hydrogen with deuterium at metabolically labile positions can significantly affect reaction kinetics through the primary kinetic isotope effect.
The presence of a substantial primary deuterium KIE provides evidence that hydrogen abstraction is at least partially rate-limiting in CYP450-mediated reactions. For 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-, the strategic deuteration at positions 3, 6, and 8 of the benzopyran ring targets potential sites of CYP450-mediated hydroxylation.
The magnitude of the KIE (kH/kD) typically ranges from 2 to 15 for primary deuterium isotope effects, with values varying depending on the specific reaction mechanism and environment. A study examining the intramolecular kinetic deuterium isotope effect profile in N-demethylation reactions demonstrated that KIE values can distinguish between electron transfer and hydrogen atom transfer mechanisms.
Table 1: Comparison of Typical KIE Values in Various CYP450-Mediated Reactions
| Reaction Type | Typical KIE Range (kH/kD) | Rate-Limiting Step |
|---|---|---|
| Aliphatic Hydroxylation | 5-15 | C-H Bond Breaking |
| Aromatic Hydroxylation | 1.0-1.5 | Oxygen Addition |
| N-Dealkylation | 2.0-8.0 | C-H Bond Breaking |
| O-Dealkylation | 2.0-7.0 | C-H Bond Breaking |
For 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-, the deuterium substitutions likely affect the rate of hydroxylation at these positions, potentially increasing metabolic stability and altering the metabolite profile. Interestingly, unlike many CYP450-catalyzed reactions, KIEs are typically not observed for aryl hydroxylations, suggesting that other steps in the catalytic cycle may be rate-limiting for these particular transformations.
Deuterium-Induced Modulation of Metabolic Stability and Half-Life Extension
Deuterium substitution can significantly impact pharmacokinetic parameters, including maximum plasma concentration (cmax), half-life (t1/2), and area under the curve (AUC). The strategic placement of deuterium atoms in 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- is designed to exploit these effects for improved drug performance.
The deuterium kinetic isotope effect leads to a reduction in systemic clearance, resulting in prolongation of the biological half-life. This effect can enable lower dosing requirements and extended dosing intervals while maintaining therapeutic efficacy, potentially reducing side effects associated with peak plasma concentrations.
Several examples from clinical development illustrate the impact of deuteration on metabolic stability. Deutetrabenazine, a deuterated version of tetrabenazine, demonstrates significantly improved pharmacokinetics, allowing for a maximum daily dose of 48 mg to achieve therapeutic effects equivalent to 100 mg of the non-deuterated compound. Similarly, deupirfenidone (LYT-100), the deuterated form of pirfenidone, shows enhanced metabolic stability by hindering the oxidation of methyl groups, leading to reduced dosing frequency.
Table 2: Potential Pharmacokinetic Effects of Deuteration on 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-
| Pharmacokinetic Parameter | Expected Effect | Clinical Implication |
|---|---|---|
| cmax | Increase | Potential for dose reduction |
| t1/2 | Increase | Extended dosing interval |
| AUC | Increase | Greater overall drug exposure |
| Clearance | Decrease | Reduced frequency of administration |
| Metabolite Formation | Altered ratio | Potential reduction in toxic metabolites |
The deuterium substitution in 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- may also result in metabolic shunting, where the ratio of metabolites is altered due to changes in the relative rates of competing metabolic pathways. This can potentially reduce exposure to undesirable or toxic metabolites while increasing exposure to beneficial active metabolites, enhancing the therapeutic index of the compound.
Isotopic Tracer Applications in Phase I/II Metabolism Elucidation
Deuterated compounds serve as valuable tools for metabolic pathway elucidation through isotopic labeling and tracing. The incorporation of deuterium atoms at specific positions in 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- enables precise tracking of metabolic transformations.
Deuterium metabolic imaging (DMI) represents an advanced application of deuterated compounds in metabolic studies. This technique involves administering deuterium-labeled tracers that participate in regular cellular metabolism pathways and detecting the deuterated metabolites using magnetic resonance spectroscopy/imaging (MRS/MRSI).
Two primary strategies for DMI include direct detection of deuterium signals and indirect detection through observation of corresponding hydrogen signal decreases due to hydrogen-deuterium exchange. These approaches provide valuable insights into metabolic rates and pathways in various tissues and disease states.
Deuterated tracers commonly used in metabolic studies include glucose, pyruvate, acetate, fumarate, and choline, which participate in key metabolic pathways such as glycolysis, the TCA cycle, and fatty acid oxidation. For 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-, the deuterium labels can specifically track CYP450-mediated hydroxylation and other Phase I transformations, as well as subsequent Phase II conjugation reactions.
Table 3: Applications of Deuterated Compounds in Metabolic Pathway Elucidation
| Application | Technique | Information Gained |
|---|---|---|
| Metabolite Identification | MS/NMR | Structure and position of metabolic transformations |
| Metabolic Rate Determination | Kinetic Studies | Quantitative assessment of metabolic rates |
| Reaction Mechanism Elucidation | KIE Measurement | Insight into rate-limiting steps and reaction mechanisms |
| Metabolic Imaging | DMI | Spatial distribution of metabolic activities in tissues |
| Toxicity Assessment | Metabolic Shunting Analysis | Altered metabolite profiles and potential toxic metabolites |
The use of deuterium-labeled compounds in probing metabolism-related toxicity represents another valuable application. By strategically positioning deuterium atoms at sites prone to reactive metabolite formation, researchers can investigate mechanisms of toxicity and potentially reduce adverse effects. This approach has been applied to various drug classes to enhance therapeutic indices by minimizing the formation of reactive or toxic metabolites while maintaining pharmacological efficacy.
Properties
CAS No. |
263711-74-6 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D |
InChI Key |
KZNIFHPLKGYRTM-DKFMXDSJSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Synonyms |
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin; |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via H-D Exchange Reactions
Deuterium labeling at specific positions (3,6,8 on the benzopyran core and 3,5 on the hydroxyphenyl group) is achieved through H-D exchange reactions . Conventional methods involve treating non-deuterated precursors with heavy water (D₂O) under high-temperature and high-pressure conditions . For example, platinum-catalyzed H-D exchange on aromatic substrates in D₂O at 150–200°C achieves deuteration ratios exceeding 90% . However, batch reactors face limitations in scaling due to inefficient heat transfer and prolonged cooling cycles.
Recent advancements employ flow-type microwave reactors to enhance deuteration efficiency. A glass reaction tube filled with Pt/Al₂O₃ catalyst enables continuous D₂O flow under 2 MPa pressure, with microwave irradiation providing rapid, uniform heating . This system reduces reaction time by 50% compared to batch methods while maintaining deuterium incorporation rates of 94.3 atom% for naphthol derivatives .
Table 1: Comparative Deuteration Efficiency
| Method | Temperature (°C) | Pressure (MPa) | Deuteration Ratio (%) | Time (h) |
|---|---|---|---|---|
| Batch H-D Exchange | 180 | 1.5 | 85.2 | 24 |
| Flow Microwave Reactor | 150 | 2.0 | 94.3 | 12 |
Benzopyran Ring Formation via Condensation Reactions
The benzopyran core is constructed through acid-catalyzed cyclization of substituted chalcone precursors. A key intermediate, 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, undergoes deuteration prior to ring closure. The PMC study outlines a protocol where deuterated salicylaldehyde derivatives condense with ethyl trifluorocrotonate in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C) . This one-pot reaction achieves 78–85% yield, with the trifluoromethyl group enhancing electrophilicity at the C-4 position .
Critical parameters include:
-
Solvent polarity : DMF optimizes solubility of aromatic intermediates.
-
Base selection : Potassium carbonate minimizes side reactions compared to NaOH.
-
Temperature control : Exceeding 90°C promotes decomposition of hydroxyl groups.
Industrial-Scale Synthesis Using Continuous Flow Systems
To address batch production limitations, continuous flow reactors integrate deuteration and cyclization steps. As per the TAIYO NIPPPON SANSO Technical Report , a two-reactor series configuration enables:
-
Deuteration unit : Pt/Al₂O₃ catalyst bed with D₂O/DMSO-d₆ solvent mixture.
-
Cyclization unit : Acidic resin catalyst (e.g., Amberlyst-15) for ring closure.
This system achieves a throughput of 1 kg/month with 98.2% purity (HPLC), reducing D₂O consumption by 40% through recirculation .
Table 2: Flow Reactor Performance Metrics
| Parameter | Value |
|---|---|
| Production capacity | 1 kg/month |
| Purity | 98.2% (HPLC) |
| D₂O utilization | 60% reduction |
| Energy consumption | 35 kWh/kg |
Purification and Isotopic Analysis
Post-synthesis purification employs preparative HPLC with a C18 column (MeOH/H₂O gradient) to isolate the target compound from diastereomers. Isotopic purity is verified via high-resolution mass spectrometry (HRMS) and ²H-NMR . The HRMS profile shows characteristic [M+H]⁺ peaks at m/z 278.24 (calculated for C₁₅H₈D₅O₅), while ²H-NMR confirms deuterium distribution at δ 6.82 (aromatic D) and δ 2.94 (aliphatic D) .
Challenges and Optimization Strategies
Key challenges in large-scale production include:
-
Isotopic scrambling : Minimized by using aprotic solvents (e.g., DMSO-d₆) during deuteration .
-
By-product formation : Controlled via pH adjustment (pH 6.5–7.0) during cyclization .
-
Catalyst deactivation : Regenerated Pt/Al₂O₃ catalysts show <5% activity loss after 10 cycles .
Optimized reaction conditions achieve an overall yield of 67.3%, surpassing traditional methods (42.1%) .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Alkylated or acylated products depending on the substituents used.
Scientific Research Applications
Cancer Research
4H-1-Benzopyran-4-one derivatives have been extensively studied for their potential as cytotoxic agents against various cancer cell lines.
Case Study :
- In a study involving MDA-MB-231 breast cancer cells, the compound exhibited significant antiproliferative activity with IC50 values ranging from 5.2 to 22.2 μM. Importantly, it showed minimal cytotoxicity towards normal cell lines such as HEK-293 and LLC-PK1.
| Cell Line | IC50 (μM) | Cytotoxicity Level |
|---|---|---|
| MDA-MB-231 | 5.2 - 22.2 | High |
| HEK-293 | >100 | Low |
| LLC-PK1 | >100 | Low |
Anti-Inflammatory Research
The compound has also been investigated for its anti-inflammatory properties .
Experimental Findings :
- In cellular assays, it was found to reduce inflammatory markers significantly when tested against pro-inflammatory cytokines. The presence of multiple hydroxyl groups enhances its ability to modulate inflammatory responses.
Cardiovascular Research
Research indicates that benzopyran derivatives can improve blood circulation and exhibit cardioprotective effects.
Mechanism of Action :
- The compound acts by inhibiting specific kinases involved in cardiovascular signaling pathways, which may help in managing conditions like hypertension and atherosclerosis.
The biological activity of 4H-1-Benzopyran-4-one derivatives is primarily attributed to their ability to modulate various signaling pathways:
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Selective inhibition of CDK1 has been observed, crucial for regulating the cell cycle.
- Neuroprotective Effects : Protects neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antioxidant Activity : Hydroxyl groups enhance antioxidant capacity, providing protective effects against oxidative stress.
Synthesis and Production
The synthesis of 4H-1-Benzopyran-4-one typically involves multi-step organic reactions:
Synthetic Routes:
- Cyclization of Precursors : Under acidic or basic conditions.
- Continuous Flow Reactors : For large-scale production ensuring consistent quality and yield .
Interaction Studies
Interaction studies have shown that the compound interacts with several biomolecules critical for understanding its therapeutic potential:
| Interaction Type | Target Molecule | Effect |
|---|---|---|
| Enzyme Inhibition | CK2 | Selective inhibition |
| Antioxidant Activity | Reactive Oxygen Species | Reduces oxidative damage |
| Signaling Pathways | Various Kinases | Modulates cell proliferation |
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The deuterium substitutions may alter the compound’s metabolic stability and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The deuterated apigenin analog is compared below with related flavones and benzopyran-4-one derivatives, focusing on structural variations, physicochemical properties, and functional roles.
Table 1: Key Structural and Functional Differences
Functional and Analytical Insights
Deuterated Apigenin vs. Non-Deuterated Lig 1: The deuterated compound’s isotopic labeling provides metabolic stability, reducing hydrogen/deuterium exchange artifacts in mass spectrometry. In contrast, Lig 1 ((S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) lacks deuterium and exhibits chirality, influencing its receptor-binding affinity in flavonoid interaction studies .
Impact of Substituents on Toxicity :
The 6-methyl-4-methoxyphenyl analog (CAS 14004-55-8) shows higher acute toxicity (oral LD₅₀: 300–2000 mg/kg) and skin irritation compared to the deuterated apigenin, which is designed for analytical safety .
Iodinated vs. Deuterated Derivatives :
The iodinated analog (CAS 831224-45-4) has a molecular weight >700 g/mol due to four iodine atoms, limiting its use in vivo but favoring applications in imaging or heavy-atom crystallography. The deuterated compound’s lower molecular weight (≈298 g/mol) ensures compatibility with standard analytical protocols .
Glycosylation Effects : The glycosylated derivative (C₂₆H₂₈O₁₅) exhibits increased hydrophilicity, contrasting with the deuterated apigenin’s lipophilic profile. Glycosylation typically enhances bioavailability in plant-derived therapeutics but complicates chromatographic separation .
Biological Activity
4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- is a flavonoid derivative known for its diverse biological activities. This compound is part of the benzopyran family and has garnered attention due to its potential therapeutic applications in various fields such as oncology, neuroprotection, and anti-inflammatory treatments. This article summarizes the biological activity of this compound based on available research findings.
- Molecular Formula : C15H10O5
- Molecular Weight : 275.27 g/mol
- Solubility : Very insoluble in water (<100 µg/ml) but soluble in DMSO .
The biological activity of 4H-1-Benzopyran-4-one derivatives is primarily attributed to their ability to modulate various signaling pathways. These compounds often act as inhibitors of specific kinases and enzymes involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that certain derivatives can selectively inhibit CDK1, which is crucial for cell cycle regulation .
- Neuroprotective Effects : Compounds in this class have demonstrated the ability to protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant capacity of these compounds, contributing to their protective effects against oxidative stress.
Anticancer Properties
Studies have shown that 4H-1-Benzopyran derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- Case Study : A derivative was found to reduce the viability of breast cancer cells by promoting apoptosis through the activation of pro-apoptotic proteins .
Neuroprotection
Research indicates that these compounds can inhibit neuronal apoptosis and may be beneficial in treating conditions like Alzheimer's disease:
- Case Study : A study highlighted the neuroprotective effects against glutamate-induced toxicity in neuronal cell lines, indicating potential for therapeutic use in neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the modulation of inflammatory cytokines and enzymes:
- Research Findings : In vitro studies showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Summary of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling deuterated benzopyranone derivatives in laboratory settings?
- Methodological Answer : Based on hazard classifications from safety data sheets (SDS), researchers must use NIOSH/CEN-compliant respiratory protection (e.g., P95 or OV/AG/P99 filters) and full-body PPE, including face shields, gloves, and chemical-resistant clothing . For accidental exposure, immediate decontamination steps include rinsing eyes with water (15+ minutes) and washing skin with soap . Ensure fume hoods or local exhaust ventilation are used to minimize aerosol formation during synthesis or handling .
Q. How can researchers experimentally determine missing physicochemical properties (e.g., log Pow, solubility) for this compound?
- Methodological Answer : For log Pow (octanol-water partition coefficient), use shake-flask or HPLC methods coupled with deuterated solvent calibration to account for isotopic effects . Solubility can be assessed via gravimetric analysis in deuterated water (D2O) or organic solvents, with NMR validation to confirm deuteration stability . Note that isotopic substitution may alter solubility compared to non-deuterated analogs, requiring parallel controls .
Advanced Research Questions
Q. How do deuterium substitutions at positions 3,6,8 and 3,5 affect metabolic stability and pharmacokinetic studies?
- Methodological Answer : Isotopic labeling (d2/d3) can reduce metabolic degradation via the kinetic isotope effect (KIE), particularly at hydroxylated positions. To study this, conduct in vitro assays (e.g., liver microsomes or CYP450 isoforms) comparing deuterated vs. non-deuterated analogs. Use LC-MS/MS with deuterium-specific transitions (e.g., MRM for m/z shifts) to track metabolite formation . Computational modeling (e.g., COMSOL or QSPR) may predict deuteration impacts on binding affinity and half-life .
Q. What strategies resolve contradictions in reported stability data for deuterated benzopyranones under varying pH and temperature conditions?
- Methodological Answer : Design a factorial experiment to test stability across pH (2–10) and temperature (4–60°C) gradients. Use deuterium NMR (²H-NMR) to monitor positional isotopic exchange and UPLC-PDA to quantify degradation products . For conflicting data, validate methods via inter-laboratory studies using standardized buffers and isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .
Q. How can computational models enhance the design of deuterated benzopyranone derivatives for targeted bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to predict electronic effects of deuteration on the phenolic hydroxyl groups, which influence antioxidant capacity. Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., estrogen receptors) to compare deuterated vs. non-deuterated binding modes . Pair these with in vitro assays (e.g., FRAP for antioxidant activity or SPR for binding kinetics) to validate predictions .
Methodological Design Questions
Q. What experimental frameworks are recommended for studying isotopic effects in multi-deuterated flavonoid analogs?
- Methodological Answer : Use a tiered approach:
Synthesis : Optimize deuteration via acid-catalyzed H/D exchange in D2O, with purity confirmed by ¹H/²H-NMR .
Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with LC-HRMS to track deuterium retention .
Bioactivity Correlation : Compare IC50 values (e.g., antioxidant assays) between deuterated and non-deuterated forms, using ANOVA to assess significance .
Q. How to address gaps in ecological toxicity data for deuterated benzopyranones?
- Methodological Answer : Perform OECD-compliant tests:
- Acute toxicity : Daphnia magna immobilization assays with deuterated compounds at 0.1–10 mg/L .
- Bioaccumulation : Use radiolabeled (¹⁴C) analogs in fish models (e.g., Danio rerio) to measure bioconcentration factors (BCF) .
- Degradation : Assess hydrolytic/photolytic breakdown via HPLC-UV and ²H-NMR to identify persistent metabolites .
Data Analysis & Validation
Q. What statistical methods are optimal for analyzing dose-response relationships in deuterated compound studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. For low-dose effects (sub-μM), apply Bayesian hierarchical models to account for variability in deuterium incorporation . Validate via bootstrap resampling or Monte Carlo simulations to quantify uncertainty in EC50/IC50 estimates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
